molecular formula C8H13BrN4O2 B1446603 4-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]morpholine CAS No. 1630763-84-6

4-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]morpholine

Cat. No.: B1446603
CAS No.: 1630763-84-6
M. Wt: 277.12 g/mol
InChI Key: LDKMZFDSQVNKJO-UHFFFAOYSA-N
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Description

4-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]morpholine is a useful research compound. Its molecular formula is C8H13BrN4O2 and its molecular weight is 277.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of 1,2,4-Triazole Derivatives

  • Researchers synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and 3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3]benzoxazole, starting from various ester ethoxycarbonylhydrazones. These compounds were screened for their antimicrobial activities, and some displayed good or moderate activities against microorganisms (Bektaş et al., 2007).

Design and Synthesis as Antimicrobial Agents

  • The design and synthesis of new 1,2,4-triazole derivatives containing a morpholine moiety were studied for antimicrobial applications. These compounds exhibited good or moderate antimicrobial activities (Sahin et al., 2012).

Structural Analysis

Structural Characterization of 1,2,3-Triazole Derivatives

  • A study on 4-{[1-(4-Ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]diphenylmethyl}morpholine revealed insights into its structure, including its triazolyl and morpholinyl groups (Wu et al., 2008).

Antibacterial Activity Studies

Antibacterial Activity of Triazol-Thiadiazine Derivatives

  • The synthesis and antibacterial activities of 3-(2-Phenylquinolin-4-yl)/3-(1-p-Chlorophenyl-5-methyl-1,2,3-triazol-4-yl)-s-triazolo[3,4-b]-1,3,4-thiadiazine derivatives were explored, with results showing significant antibacterial properties (Hui et al., 2000).

Antibacterial Activity of 1,2,4-Triazole-3-One Derivatives

  • A study on the reduction, Mannich reaction, and antimicrobial activity of some new 1,2,4-triazol-3-one derivatives showed that Mannich bases demonstrated good activity against test microorganisms (Fandaklı et al., 2012).

Antimicrobial and Anti-Inflammatory Activities

  • Research on the synthesis, antimicrobial, and anti-inflammatory activity of novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols revealed that several compounds displayed potent antibacterial activity and good anti-inflammatory effects (Al-Abdullah et al., 2014).

Pharmacological Applications

Antileishmanial Activity

  • A study on 1,2,4-triazole derivatives with morpholine investigated their antileishmanial activities, with one compound showing considerable antileishmanial activity (Süleymanoğlu et al., 2018).

Synthesis for Pharmacological Studies

  • Research on the synthesis and characterization of sulphur containing 1,2,4-triazole derivatives aimed at pharmacological activity screening, revealing good antibacterial and antifungal activities (Rao et al., 2014).

Neurokinin-1 Receptor Antagonist

  • A study developed an orally active, water-soluble neurokinin-1 receptor antagonist, suitable for both intravenous and oral administration, demonstrating efficacy in pre-clinical tests relevant to emesis and depression (Harrison et al., 2001).

Properties

IUPAC Name

4-[5-bromo-2-(methoxymethyl)-1,2,4-triazol-3-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrN4O2/c1-14-6-13-8(10-7(9)11-13)12-2-4-15-5-3-12/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKMZFDSQVNKJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C(=NC(=N1)Br)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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